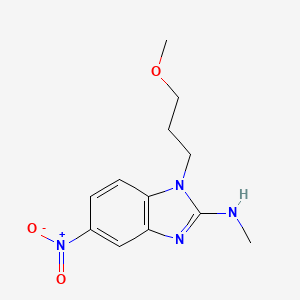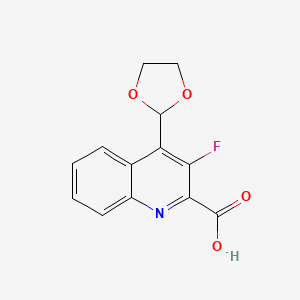
Methyl (2s)-2-(4-fluorophenyl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2s)-2-(4-fluorophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a fluorophenyl group attached to the morpholine ring, which is further esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2s)-2-(4-fluorophenyl)morpholine-4-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with morpholine to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2s)-2-(4-fluorophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl (2s)-2-(4-fluorophenyl)morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Methyl (2s)-2-(4-fluorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The fluorophenyl group enhances its binding affinity to these targets, while the morpholine ring provides structural stability. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate
- Methyl (2s)-2-(4-bromophenyl)morpholine-4-carboxylate
- Methyl (2s)-2-(4-methylphenyl)morpholine-4-carboxylate
Uniqueness
Methyl (2s)-2-(4-fluorophenyl)morpholine-4-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s reactivity, binding affinity, and overall stability compared to its chloro, bromo, and methyl analogs.
Propiedades
Número CAS |
920799-02-6 |
|---|---|
Fórmula molecular |
C12H14FNO3 |
Peso molecular |
239.24 g/mol |
Nombre IUPAC |
methyl (2S)-2-(4-fluorophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H14FNO3/c1-16-12(15)14-6-7-17-11(8-14)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m1/s1 |
Clave InChI |
JZQYKOKLGYLTDQ-LLVKDONJSA-N |
SMILES isomérico |
COC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)F |
SMILES canónico |
COC(=O)N1CCOC(C1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B14192802.png)
![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)
![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)


![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14192842.png)
![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)
![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)

![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)
